molecular formula C12H18N2 B8353336 3-(N,N-Dimethylamino)methyl-1,2,3,4-tetrahydroquinoline

3-(N,N-Dimethylamino)methyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8353336
M. Wt: 190.28 g/mol
InChI Key: KNNDBUMOVZXGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06329389B1

Procedure details

N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide (9.486 g) was added to 1M Borane-THF complex (200 ml). The reaction mixture was heated under reflux for 45 minutes, and left standing for cooling. The reaction mixture was ice-cooled, to which were added water (20 ml) and 6N hydrochloric acid (50 ml). The mixture was stirred at room temperature for 15 hours, and concentrated. A methanol solution (200 ml) of the residue was heated under reflux for 6 hours, and concentrated. 3N aqueous sodium hydroxide solution was added to the residue to become basic, which was extracted with ethyl acetate. The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/10). The obtained crude crystals were washed with hexane to give the entitled compound (5.569 g)
Name
N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide
Quantity
9.486 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:16])[C:3]([CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][C:6]1=O)=O.Cl>O>[CH3:16][N:2]([CH2:3][CH:5]1[CH2:14][C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[NH:7][CH2:6]1)[CH3:1]

Inputs

Step One
Name
N,N-Dimethyl-2-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxamide
Quantity
9.486 g
Type
reactant
Smiles
CN(C(=O)C1C(NC2=CC=CC=C2C1)=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
WAIT
Type
WAIT
Details
left
TEMPERATURE
Type
TEMPERATURE
Details
for cooling
TEMPERATURE
Type
TEMPERATURE
Details
cooled, to which
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
A methanol solution (200 ml) of the residue was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 6 hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
3N aqueous sodium hydroxide solution was added to the residue
EXTRACTION
Type
EXTRACTION
Details
which was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The residue was purified by alumina column chromatography (eluent: ethyl acetate/hexane=1/10)
CUSTOM
Type
CUSTOM
Details
The obtained crude crystals
WASH
Type
WASH
Details
were washed with hexane

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
CN(C)CC1CNC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.569 g
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.